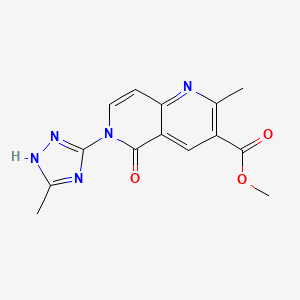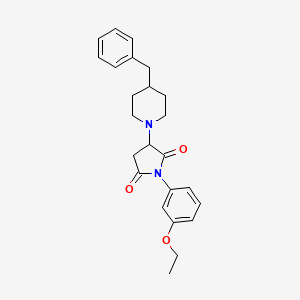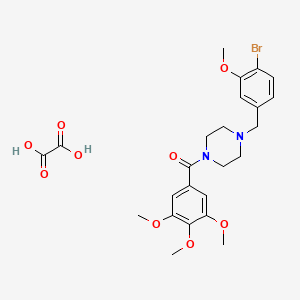
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is a thiazolone derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one is not well understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been reported to reduce the level of reactive oxygen species (ROS) in cancer cells, which is associated with oxidative stress. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
One of the advantages of using 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one in lab experiments is its potent antitumor activity. The compound has been found to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability.
将来の方向性
There are several future directions for the research on 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one. One of the directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its efficacy as a drug candidate. Finally, the compound can be tested in vivo to evaluate its safety and efficacy in animal models.
Conclusion
This compound is a thiazolone derivative that has gained significant attention in the scientific community due to its various applications in research. The compound has been found to exhibit potent antitumor activity, antibacterial, antifungal, and antiviral properties. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples. The synthesis of the compound has been achieved using different methods, and its mechanism of action is not well understood. However, the compound has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on the compound, including the development of more efficient synthesis methods, investigation of the mechanism of action, modification of the compound to improve its solubility and bioavailability, and testing in vivo to evaluate its safety and efficacy in animal models.
合成法
The synthesis of 2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been achieved using different methods. One of the popular methods is the reaction of 2-aminothiazole with 1-naphthaldehyde and allyl bromide in the presence of potassium carbonate. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. Other methods include the reaction of 2-aminothiazole with 1-naphthylmethyl ketone and allyl bromide in the presence of potassium carbonate.
科学的研究の応用
2-(allylthio)-4-(1-naphthylmethylene)-1,3-thiazol-5(4H)-one has been extensively used in scientific research due to its various applications. The compound has been found to exhibit potent antitumor activity against different cancer cell lines. It has also been reported to have antibacterial, antifungal, and antiviral properties. Additionally, the compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
(4Z)-4-(naphthalen-1-ylmethylidene)-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS2/c1-2-10-20-17-18-15(16(19)21-17)11-13-8-5-7-12-6-3-4-9-14(12)13/h2-9,11H,1,10H2/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLVJHALOAFHAY-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC(=CC2=CC=CC3=CC=CC=C32)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=N/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)


![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)


![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
